molecular formula C18H14F4N2O3 B2480418 N-[1-cyano-2-(3,4-difluorophenoxy)-1-methylethyl]-4-(difluoromethoxy)benzamide CAS No. 1394752-90-9

N-[1-cyano-2-(3,4-difluorophenoxy)-1-methylethyl]-4-(difluoromethoxy)benzamide

Cat. No.: B2480418
CAS No.: 1394752-90-9
M. Wt: 382.315
InChI Key: KOGWGTQAKPJOPF-UHFFFAOYSA-N
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Description

N-[1-cyano-2-(3,4-difluorophenoxy)-1-methylethyl]-4-(difluoromethoxy)benzamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of cyano, difluorophenoxy, and difluoromethoxy functional groups, which contribute to its distinct chemical properties.

Preparation Methods

The synthesis of N-[1-cyano-2-(3,4-difluorophenoxy)-1-methylethyl]-4-(difluoromethoxy)benzamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the intermediate: The initial step involves the reaction of 3,4-difluorophenol with an appropriate alkylating agent to form the 3,4-difluorophenoxy intermediate.

    Introduction of the cyano group: The intermediate is then reacted with a cyanating agent to introduce the cyano group.

    Formation of the final product: The final step involves the reaction of the cyano intermediate with 4-(difluoromethoxy)benzoyl chloride under suitable conditions to yield this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

N-[1-cyano-2-(3,4-difluorophenoxy)-1-methylethyl]-4-(difluoromethoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the cyano group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

N-[1-cyano-2-(3,4-difluorophenoxy)-1-methylethyl]-4-(difluoromethoxy)benzamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic applications, including its role as a lead compound in drug discovery and development.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[1-cyano-2-(3,4-difluorophenoxy)-1-methylethyl]-4-(difluoromethoxy)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-[1-cyano-2-(3,4-difluorophenoxy)-1-methylethyl]-4-(difluoromethoxy)benzamide can be compared with other similar compounds, such as:

    N-[1-cyano-2-(3,4-difluorophenoxy)-1-methylethyl]-4-methoxybenzamide: This compound differs by the presence of a methoxy group instead of a difluoromethoxy group.

    N-[1-cyano-2-(3,4-difluorophenoxy)-1-methylethyl]-4-(trifluoromethoxy)benzamide: This compound has a trifluoromethoxy group instead of a difluoromethoxy group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-cyano-1-(3,4-difluorophenoxy)propan-2-yl]-4-(difluoromethoxy)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F4N2O3/c1-18(9-23,10-26-13-6-7-14(19)15(20)8-13)24-16(25)11-2-4-12(5-3-11)27-17(21)22/h2-8,17H,10H2,1H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOGWGTQAKPJOPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC(=C(C=C1)F)F)(C#N)NC(=O)C2=CC=C(C=C2)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F4N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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